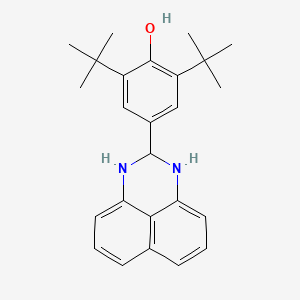![molecular formula C15H14BrClN2O2 B4971631 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B4971631.png)
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are known to play a crucial role in various physiological processes.
Mecanismo De Acción
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide acts as a potent antagonist of the TRPV1 channel, which is known to play a crucial role in pain sensation and inflammation. It also inhibits the activity of the TRPA1 channel, which is involved in nociception and inflammation. 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to block the influx of calcium ions into cells, which is necessary for the activation of these channels.
Biochemical and Physiological Effects
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been shown to have neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has several advantages as a research tool, including its potent and selective antagonism of TRP channels, which allows for the investigation of their role in various physiological processes. However, 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide also has some limitations, including its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
Direcciones Futuras
Future research on 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide could focus on investigating its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying its effects on TRP channels and to develop more potent and selective TRP channel antagonists.
Métodos De Síntesis
The synthesis of 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 4-chloro-2-methylphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to obtain the final compound.
Aplicaciones Científicas De Investigación
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. It has been shown to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been shown to have neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-10-6-13(17)2-3-14(10)21-5-4-19-15(20)11-7-12(16)9-18-8-11/h2-3,6-9H,4-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOWECTMHAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4971616.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4971623.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methylnicotinamide](/img/structure/B4971624.png)

![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)